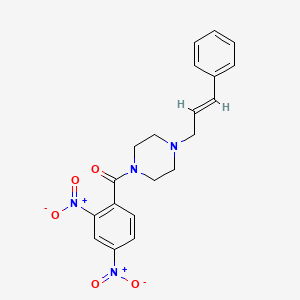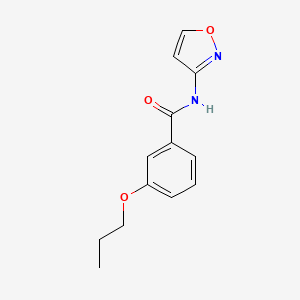![molecular formula C20H27N3O4 B4778620 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4778620.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine
説明
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine, also known as ABP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. ABP is a synthetic compound that was first synthesized in the 1980s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to bind to various receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the relaxation of blood vessels. In studies on the central nervous system, this compound has been found to increase levels of serotonin and dopamine in the brain, which are associated with improved mood and decreased anxiety. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In cardiovascular research, this compound has been found to relax blood vessels and improve blood flow, which may have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine in lab experiments is its high purity and quality, which is essential for ensuring accurate and reliable results. Another advantage is its versatility, as it can be used in a variety of research applications. However, one limitation of using this compound in lab experiments is its cost, as it is a synthetic compound that can be expensive to produce. Another limitation is its potential toxicity, which requires careful handling and disposal to ensure the safety of researchers and the environment.
将来の方向性
There are many potential future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of mood disorders, cancer, and cardiovascular disease, and the development of new synthetic analogs with improved efficacy and safety profiles. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its dosing and administration in clinical settings. Overall, the potential applications of this compound in scientific research are vast, and further studies on this compound could lead to important breakthroughs in a variety of fields.
科学的研究の応用
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and cardiovascular disease. In studies on the central nervous system, this compound has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and other mood disorders. In cancer research, this compound has been shown to have potential as a chemotherapeutic agent, as it has been found to inhibit the growth of cancer cells in vitro. In cardiovascular research, this compound has been shown to have potential as a vasodilator, as it has been found to relax blood vessels and improve blood flow.
特性
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-15(24)22-6-4-17(5-7-22)20(25)23-10-8-21(9-11-23)13-16-2-3-18-19(12-16)27-14-26-18/h2-3,12,17H,4-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRYIVCGSUMJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(9H-fluoren-9-yl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B4778551.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4778554.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4778568.png)

![N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4778573.png)
![2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778580.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4778585.png)
![1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4778598.png)

![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4778625.png)

![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4-dimethoxybenzamide](/img/structure/B4778638.png)
![N-(4-acetylphenyl)-2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4778650.png)